Methanesulfonyloxy-1-phthalimidopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

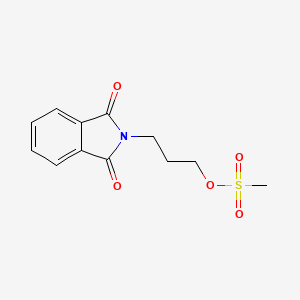

Methanesulfonyloxy-1-phthalimidopropane is a chemical compound with the molecular formula C12H13NO5S and a molecular weight of 283.3 g/mol . . This compound is characterized by the presence of a methanesulfonate ester group attached to a phthalimide moiety through a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonyloxy-1-phthalimidopropane can be synthesized through the reaction of 1-phthalimidopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and involves the formation of a methanesulfonate ester linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The use of larger reaction vessels and optimized reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonyloxy-1-phthalimidopropane undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted phthalimides.

Hydrolysis: The primary products are 1-phthalimidopropanol and methanesulfonic acid.

Scientific Research Applications

Methanesulfonyloxy-1-phthalimidopropane has several applications in scientific research:

Biology: The compound can be utilized in the modification of biomolecules, such as proteins and peptides, through nucleophilic substitution reactions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methanesulfonyloxy-1-phthalimidopropane involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates that can undergo further chemical transformations . The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The phthalimide moiety provides stability and can participate in various interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl Chloride: A related compound used in the synthesis of methanesulfonyloxy-1-phthalimidopropane.

1-Phthalimidopropanol: The precursor in the synthesis of this compound.

Methanesulfonic Acid: A byproduct of hydrolysis reactions involving this compound.

Uniqueness

This compound is unique due to its combination of a methanesulfonate ester and a phthalimide moiety, which imparts specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations .

Biological Activity

Methanesulfonyloxy-1-phthalimidopropane is a sulfonate ester that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a methanesulfonyl group (–SO2CH3) linked to a phthalimide moiety through a propyl chain, which influences its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety.

The compound's reactivity is primarily governed by the sulfonate group, which can act as a leaving group in nucleophilic substitution reactions. It can also undergo hydrolysis, leading to the formation of an alcohol and methanesulfonic acid, and participate in coupling reactions with various nucleophiles, enhancing its utility in organic synthesis.

This compound interacts with biological targets through several mechanisms:

- Nucleophilic Substitution : The sulfonate group allows for electrophilic behavior, facilitating reactions with nucleophiles.

- Hydrolysis : This process can release biologically active metabolites that may exert therapeutic effects.

- Protein Interaction : Studies suggest that the compound may modulate enzyme activity or interact with specific receptors, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Comparative Analysis

A comparison of this compound with other related compounds highlights its unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methanesulfonic acid | Simple sulfonic acid | Strong acidity, used as a reagent |

| Phthalic anhydride | Dicarboxylic acid derivative | Used in plasticizers and resins |

| N-(Methanesulfonyl)phthalimide | Phthalimide with methanesulfonyl group | Enhanced solubility and reactivity |

| 4-Methylbenzenesulfonyl chloride | Aromatic sulfonyl chloride | Used for electrophilic aromatic substitutions |

Case Studies

Several case studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition zones against selected bacterial strains, suggesting potential as an antimicrobial agent.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To assess the impact on inflammatory cytokine production in vitro.

- Findings : The compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating anti-inflammatory properties.

-

Cytotoxicity Assessment in Cancer Cell Lines :

- Objective : To determine the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7).

- Findings : Significant dose-dependent cytotoxicity was observed, warranting further investigation into its mechanisms and potential therapeutic applications.

Properties

Molecular Formula |

C12H13NO5S |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propyl methanesulfonate |

InChI |

InChI=1S/C12H13NO5S/c1-19(16,17)18-8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 |

InChI Key |

SVLMCKOHWFVIKM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCCN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.